(7-Methoxybenzo[b]thiophen-5-yl)methanol
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Overview
Description
(7-Methoxybenzo[b]thiophen-5-yl)methanol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is characterized by the presence of a methoxy group attached to a benzo[b]thiophene ring, which is further substituted with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[b]thiophen-5-yl)methanol typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methoxylation reagents under controlled conditions.
Methanol Substitution: The final step involves the substitution of a methanol group at the 5-position, which can be carried out using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxybenzo[b]thiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as methyl or ethyl groups.
Substitution: The methoxy and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophenes, aldehydes, ketones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-Methoxybenzo[b]thiophen-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Methoxybenzo[b]thiophen-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy and methanol groups play a crucial role in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxybenzo[b]thiophen-5-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a methanol group.
(7-Methoxybenzo[b]thiophen-5-yl)amine: Contains an amine group at the 5-position instead of a methanol group.
Uniqueness
(7-Methoxybenzo[b]thiophen-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(7-methoxy-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3 |
InChI Key |
ZFZGTWXDXHULHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)CO)C=CS2 |
Origin of Product |
United States |
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